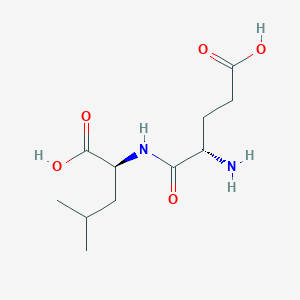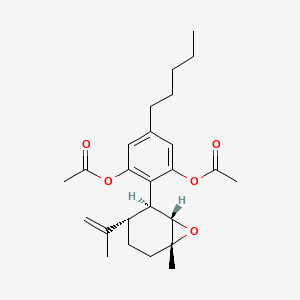
1S,2R-Epoxy-cannabidiol-2',6'-diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1S,2R-Epoxy-cannabidiol-2’,6’-diacetate is a synthetic derivative of cannabidiol, a prominent phytocannabinoid found in the Cannabis plant. This compound is characterized by the presence of an epoxide group and two acetate groups, which modify its chemical properties and potential applications. It is primarily used in research settings to explore its biochemical and pharmacological effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1S,2R-Epoxy-cannabidiol-2’,6’-diacetate typically involves the epoxidation of cannabidiol followed by acetylation. The epoxidation can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the epoxide intermediate. Subsequently, the intermediate is acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final product.
Industrial Production Methods: While specific industrial production methods for 1S,2R-Epoxy-cannabidiol-2’,6’-diacetate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and implementing efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions: 1S,2R-Epoxy-cannabidiol-2’,6’-diacetate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxidized derivatives.
Reduction: The epoxide can be reduced to form the corresponding diol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of diols or other oxidized products.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
1S,2R-Epoxy-cannabidiol-2’,6’-diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and reactions of cannabinoids.
Biology: Investigated for its effects on cellular processes and potential therapeutic benefits.
Medicine: Explored for its potential in treating various medical conditions, including inflammation and neurological disorders.
Industry: Utilized in the development of cannabinoid-based products and pharmaceuticals.
作用機序
The mechanism of action of 1S,2R-Epoxy-cannabidiol-2’,6’-diacetate involves its interaction with the endocannabinoid system, particularly the cannabinoid receptors (CB1 and CB2). The compound may also modulate other molecular targets and pathways, such as the transient receptor potential (TRP) channels and the peroxisome proliferator-activated receptors (PPARs). These interactions contribute to its pharmacological effects, including anti-inflammatory and neuroprotective properties.
類似化合物との比較
1R,2S-Epoxy-cannabidiol: Another epoxide derivative of cannabidiol with different stereochemistry.
Cannabidiol (CBD): The parent compound, widely studied for its therapeutic potential.
Cannabielsoin (CBE): A metabolite of cannabidiol with distinct biological activities.
Uniqueness: 1S,2R-Epoxy-cannabidiol-2’,6’-diacetate is unique due to its specific stereochemistry and the presence of acetate groups, which influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
54490-19-6 |
|---|---|
分子式 |
C25H34O5 |
分子量 |
414.5 g/mol |
IUPAC名 |
[3-acetyloxy-2-[(1S,2S,3S,6R)-6-methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]-5-pentylphenyl] acetate |
InChI |
InChI=1S/C25H34O5/c1-7-8-9-10-18-13-20(28-16(4)26)23(21(14-18)29-17(5)27)22-19(15(2)3)11-12-25(6)24(22)30-25/h13-14,19,22,24H,2,7-12H2,1,3-6H3/t19-,22+,24+,25-/m1/s1 |
InChIキー |
YLDWHILBSVOERF-CKZJNZIISA-N |
異性体SMILES |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)[C@@H]2[C@H](CC[C@@]3([C@H]2O3)C)C(=C)C)OC(=O)C |
正規SMILES |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)C2C(CCC3(C2O3)C)C(=C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


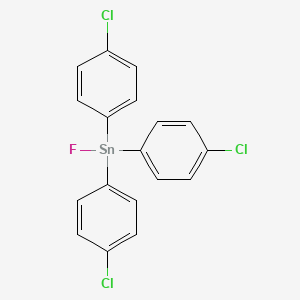
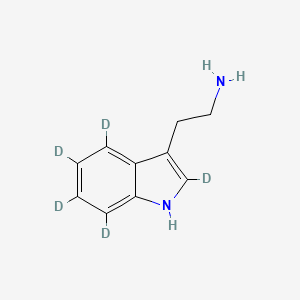

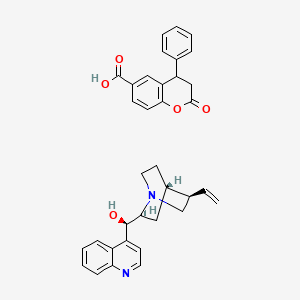
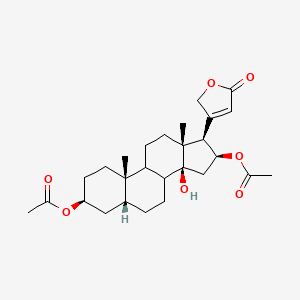
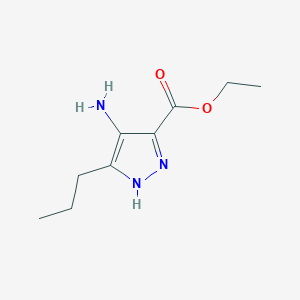
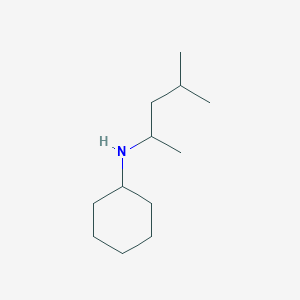
![2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)
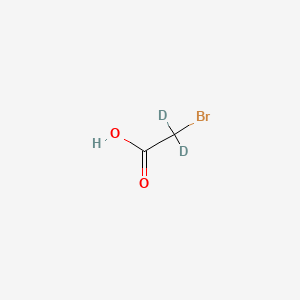
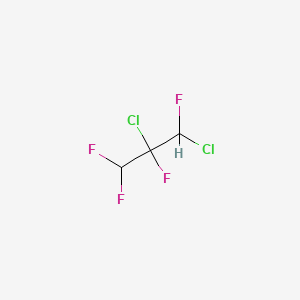
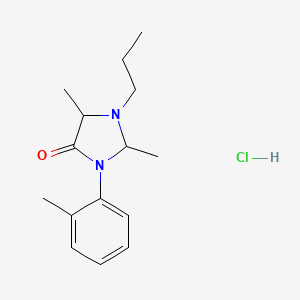
![(E)-N-(6-aminohexyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B13416468.png)
